molecular formula C20H19BrN4O2S B2669333 3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1251606-78-6

3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2669333
M. Wt: 459.36
InChI Key: BXPYYOMMHFRNCC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. 1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . They are also used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The specific interactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. 1,2,4-Triazole derivatives are generally stable and exhibit good thermal stability .

Scientific Research Applications

Synthesis and Structural Insights

Research in the field of heterocyclic chemistry has led to the development of new synthetic routes and structural insights into compounds similar to the one . For instance, Hassneen and Abdallah (2003) discussed new routes to pyridinopyrimidinone and triazolopyrimidinone derivatives, highlighting the versatility of such compounds in synthesis and potential applications in material science and pharmaceuticals (Hassneen & Abdallah, 2003).

Antimicrobial Activity

Compounds within this chemical class have been explored for their antimicrobial properties. Solankee and Patel (2004) synthesized chalcones, pyrazolines, and amino pyrimidines with significant antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Solankee & Patel, 2004).

Molecular Docking and Screening

Flefel et al. (2018) investigated a series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, for their binding energies against target proteins through in silico molecular docking screenings. This study provides insights into the potential therapeutic applications of such compounds in drug discovery and development (Flefel et al., 2018).

Antitumor and Antimicrobial Activities

Further research has delved into the antitumor and antimicrobial potentials of related compounds. Riyadh (2011) described the synthesis of enaminones used as building blocks for creating pyrazoles with noted antitumor and antimicrobial activities, underscoring the broad applicability of such molecules in medical and pharmaceutical research (Riyadh, 2011).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its specific structure and properties. Some 1,2,4-triazole derivatives are used as pharmaceuticals, while others are used as agrochemicals .

Future Directions

The field of 1,2,4-triazole derivatives is a very active area of research, with new compounds being synthesized and tested for various biological activities . Future research will likely continue to explore the potential of these compounds in various applications, including drug discovery.

properties

IUPAC Name

N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c21-14-4-3-5-15(12-14)22-18(26)13-25-20(27)17-7-2-1-6-16(17)19(23-25)24-8-10-28-11-9-24/h1-7,12H,8-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPYYOMMHFRNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

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